2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound belonging to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. The key scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, is synthesized through a series of reactions including cyclization and substitution . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives .
Scientific Research Applications
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antiviral agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit enzymes such as c-Met kinase, which plays a crucial role in cell signaling pathways related to cancer cell growth and survival . By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrazine derivatives, such as:
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 4-oxo-pyridazinone derivatives
Compared to these compounds, 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide exhibits unique properties such as higher potency in inhibiting c-Met kinase and better stability under various conditions .
Properties
IUPAC Name |
2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-7-9-17(10-8-15)13-24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)30-18-6-4-3-5-16(18)2/h3-12H,13-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBXEDXUOULURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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